

Comparative analysis of tetrahydroindazole derivatives as HNE inhibitors

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Compound of Interest

Compound Name: 4,5,6,7-tetrahydro-1H-indazol-5-amine

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A Comparative Analysis of Tetrahydroindazole Derivatives as Potent Human Neutrophil Elastase (HNE) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives as inhibitors of Human Neutrophil Elastase (HNE), a key serine protease implicated in a variety of inflammatory diseases. The following sections present quantitative inhibitory data, comprehensive experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to aid in the research and development of novel HNE inhibitors.

Quantitative Data Presentation

The inhibitory activities of various N-acylated 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives against HNE were evaluated and are presented below. The data, expressed as inhibition constants (K_i), highlight the structure-activity relationship (SAR) within this chemical series. All compounds were identified as competitive inhibitors of HNE.[\[1\]](#)

Table 1: HNE Inhibitory Activity of N-Acylated 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives[\[1\]](#)

Compound	R Group	Isomer	Ki (nM) ± SD
6a	m-toluoyl	N1	35 ± 8
7a	m-toluoyl	N2	11 ± 2
6b	cyclopropylcarbonyl	N1	25 ± 5
7b	cyclopropylcarbonyl	N2	25 ± 4
6c	m-toluoyl (amide removed)	N1	> 50,000
7c	m-toluoyl (amide removed)	N2	> 50,000
6d	cyclopropylcarbonyl (amide removed)	N1	> 50,000
7d	cyclopropylcarbonyl (amide removed)	N2	> 50,000
Sivelestat	(Reference Drug)	-	28 ± 5

Table 2: HNE Inhibitory Activity of 5-Bromo- and 5,5-Dibromo-1,5,6,7-tetrahydro-4H-indazol-4-one Derivatives[1]

Compound	R Group	Substitution	Ki (nM) ± SD
9a	cyclopropylcarbonyl	5-monobromo	17 ± 3
9b	cyclopropylcarbonyl	5,5-dibromo	11 ± 2
9c	m-toluoyl	5-monobromo	6 ± 1
9d	m-toluoyl	5,5-dibromo	6 ± 1
10a	cyclopropylcarbonyl	5-monobromo	18 ± 4
10b	cyclopropylcarbonyl	5,5-dibromo	18 ± 3

Experimental Protocols

Human Neutrophil Elastase (HNE) Inhibition Assay

The inhibitory potency of the tetrahydroindazole derivatives was determined using a fluorometric assay that measures the enzymatic activity of HNE.

Materials:

- Human Neutrophil Elastase (HNE), lyophilized powder
- Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35
- Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
- Inhibitors (tetrahydroindazole derivatives) dissolved in DMSO
- 96-well black microplates
- Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

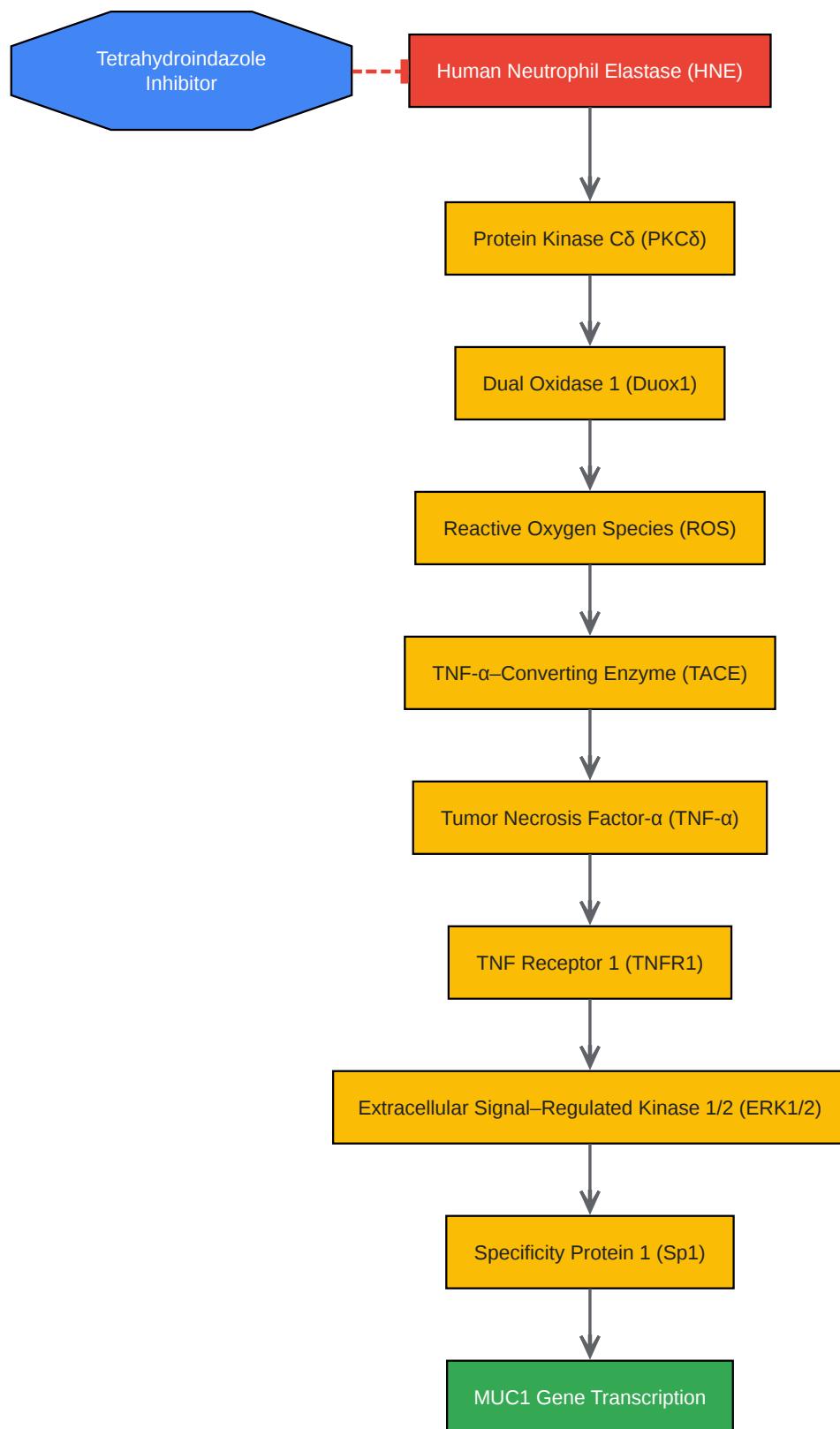
- Enzyme and Substrate Preparation: HNE was dissolved in the assay buffer to a final concentration of 1 U/mL. The fluorogenic substrate was dissolved in DMSO to create a stock solution, which was then diluted in the assay buffer to the final working concentration.
- Inhibitor Preparation: The test compounds were serially diluted in DMSO and then further diluted in the assay buffer to achieve a range of final concentrations.
- Assay Protocol:
 - To each well of the 96-well plate, 50 µL of the assay buffer was added.
 - 10 µL of the inhibitor solution at various concentrations was added to the wells. For control wells (no inhibition), 10 µL of DMSO was added.
 - 20 µL of the HNE solution was added to each well, and the plate was incubated for 15 minutes at 37°C to allow for the binding of the inhibitor to the enzyme.

- The enzymatic reaction was initiated by adding 20 μ L of the fluorogenic substrate to each well.
- The fluorescence was measured kinetically for 30 minutes at 37°C using a microplate reader with excitation at 380 nm and emission at 460 nm.
- Data Analysis:
 - The rate of reaction (fluorescence increase over time) was calculated for each inhibitor concentration.
 - The percent inhibition was determined by comparing the reaction rate in the presence of the inhibitor to the control rate.
 - IC50 values were calculated by fitting the percent inhibition data to a dose-response curve.
 - For the determination of the inhibition constant (Ki) for competitive inhibitors, the assay was performed at different substrate concentrations. The data was then analyzed using Lineweaver-Burk plots.[\[1\]](#)

Visualizations

Signaling Pathway of HNE-Induced MUC1 Transcription

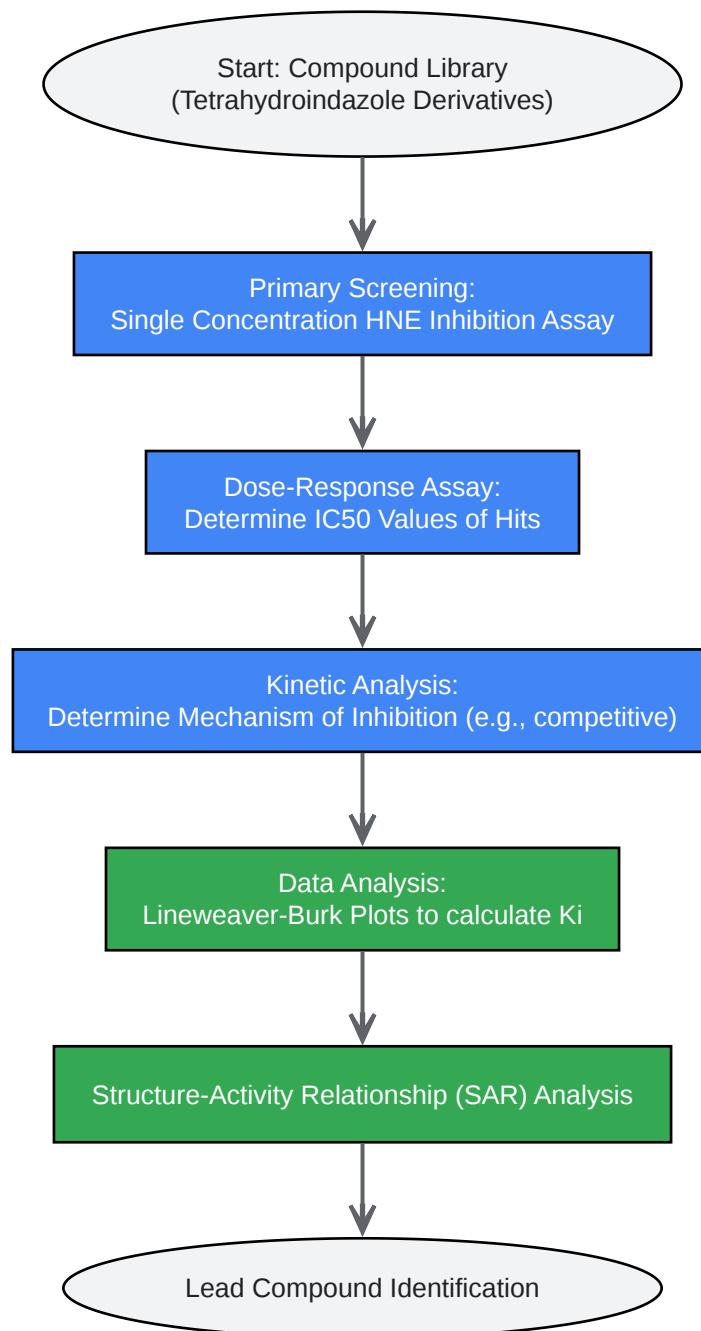
The following diagram illustrates the signaling cascade initiated by Human Neutrophil Elastase (HNE) that leads to the transcription of MUC1, a transmembrane mucin involved in the inflammatory response in airway epithelial cells.

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Caption: HNE-induced MUC1 transcription signaling pathway.

Experimental Workflow for HNE Inhibitor Evaluation

The diagram below outlines a general experimental workflow for the identification and characterization of novel HNE inhibitors, from initial screening to kinetic analysis.



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Caption: Workflow for HNE inhibitor evaluation.

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References

- 1. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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